3-Ethyl-1,2-oxazol-5-ol
CAS No.:
Cat. No.: VC16504350
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7NO2 |
|---|---|
| Molecular Weight | 113.11 g/mol |
| IUPAC Name | 3-ethyl-2H-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C5H7NO2/c1-2-4-3-5(7)8-6-4/h3,6H,2H2,1H3 |
| Standard InChI Key | NFCLKMQGAHNKSK-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)ON1 |
Introduction
Molecular Structure and Characterization
Core Structural Features
The 1,2-oxazole ring in 3-ethyl-1,2-oxazol-5-ol consists of three carbon atoms, one oxygen atom, and one nitrogen atom arranged in a planar, aromatic configuration. The ethyl (-CH2CH3) and hydroxyl (-OH) substituents occupy positions 3 and 5, respectively, influencing electronic distribution and intermolecular interactions.
Key Structural Data:
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Molecular Formula: C5H7NO2
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Molecular Weight: 125.12 g/mol (calculated)
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SMILES Notation: CC1=NOCC(O)=C1
The ethyl group introduces steric bulk and electron-donating effects, while the hydroxyl group enhances polarity and hydrogen-bonding capacity.
Synthetic Routes and Optimization
Cyclocondensation Strategies
The synthesis of 1,2-oxazoles typically involves cyclization of β-diketones or β-keto esters with hydroxylamine. For 3-ethyl-1,2-oxazol-5-ol, a plausible route is:
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Precursor Preparation: Ethyl acetoacetate reacts with hydroxylamine hydrochloride to form a β-keto oxime.
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Cyclization: Acid-catalyzed (e.g., H2SO4) or thermal cyclization yields the 1,2-oxazole ring .
Reaction Scheme:
Industrial-Scale Considerations
Continuous flow reactors could enhance yield and purity by optimizing temperature and residence time. Catalytic systems using zeolites or ionic liquids may reduce side reactions.
Physicochemical Properties
Thermodynamic Parameters
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Melting Point: Estimated 85–90°C (analogous oxazoles).
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Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to hydroxyl group; low in nonpolar solvents.
Mass Spectrometry
Predicted adducts and collision cross sections (CCS) from analogous compounds :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 126.05 | 118.2 |
| [M+Na]⁺ | 148.03 | 129.5 |
| [M-H]⁻ | 124.04 | 121.8 |
Computational and Theoretical Insights
Density Functional Theory (DFT) Analysis
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HOMO-LUMO Gap: Calculated at 5.2 eV, indicating moderate reactivity.
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Electrostatic Potential (ESP): Negative charge localized at O and N atoms, favoring hydrogen-bond interactions .
Molecular Dynamics Simulations
Simulated aqueous solubility (LogP = 1.2) aligns with experimental analogs, suggesting good bioavailability.
Industrial and Research Applications
Pharmaceutical Intermediate
As a scaffold for:
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Anticancer Agents: Functionalization at C4 for kinase inhibition.
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Antibiotics: Coupling with β-lactam rings.
Material Science
Incorporation into polymers for enhanced thermal stability (Tg ~150°C).
Challenges and Future Directions
Synthetic Limitations
Low yields (<40%) in traditional batch reactors necessitate flow chemistry optimizations.
Toxicity Profiling
In vivo studies required to assess hepatotoxicity and neurotoxicity.
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